![molecular formula C18H18FN3O4S B2769226 N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide CAS No. 896313-55-6](/img/structure/B2769226.png)
N-(4-(N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrrolidinone ring, a sulfamoyl group, and an acetamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, pyrrolidinone ring, sulfamoyl group, and acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Antitumor Applications
Several studies have highlighted the potential antitumor activity of compounds similar to the given chemical structure. For instance, derivatives incorporating sulfamoyl moieties have been synthesized to evaluate their antitumor activities, with some compounds showing effectiveness surpassing that of the reference drug, doxorubicin, suggesting significant antitumor potentials (Alqasoumi et al., 2009). Furthermore, modifications aiming to enhance metabolic stability while retaining antitumor efficacy have been explored, indicating the adaptability of these compounds in therapeutic applications (Stec et al., 2011).
Antimicrobial Activity
Compounds bearing a sulfonamide moiety have also been investigated for their antimicrobial properties. Research into novel sulfonamide derivatives has demonstrated promising antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. For example, some compounds have shown potent activity against breast cancer cell lines and multidrug-resistant Staphylococcus aureus strains, highlighting their potential in addressing antimicrobial resistance (Ghorab et al., 2015).
Synthesis and Chemical Applications
The synthesis of novel compounds utilizing sulfonamide as a core structure has been a focus of chemical research, aiming at developing new therapeutic agents with improved pharmacological profiles. Studies have detailed the synthesis of a range of derivatives, including those with antimalarial activities and potential use as COVID-19 therapeutics. These efforts underline the versatility of sulfonamide-containing compounds in drug development and the ongoing search for new medicinal agents (Fahim & Ismael, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-12(23)20-14-5-7-17(8-6-14)27(25,26)21-15-10-18(24)22(11-15)16-4-2-3-13(19)9-16/h2-9,15,21H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFILTOJEJNQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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